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Compound of Interest

Compound Name:
1-(4-Fluoro-2-

nitrophenyl)pyrrolidine

Cat. No.: B1349810 Get Quote

An In-depth Technical Guide to 1-(4-Fluoro-2-
nitrophenyl)pyrrolidine
For Researchers, Scientists, and Drug Development Professionals

This technical whitepaper provides a comprehensive overview of the core physical and

chemical properties of 1-(4-Fluoro-2-nitrophenyl)pyrrolidine. It includes a summary of its

known quantitative data, a detailed experimental protocol for its synthesis, and an analysis of

its potential biological significance based on related compounds. This document is intended to

serve as a valuable resource for researchers and professionals engaged in chemical synthesis

and drug discovery.

Core Compound Properties
1-(4-Fluoro-2-nitrophenyl)pyrrolidine is a solid organic compound with the chemical formula

C₁₀H₁₁FN₂O₂.[1] It is identified by the CAS number 778-56-3. The structural formula and key

identifiers are provided below.

Structure:
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Property Value Reference

Molecular Formula C₁₀H₁₁FN₂O₂ [1]

Molecular Weight 210.21 g/mol

CAS Number 778-56-3

Physical State Solid

Melting Point 40 °C

Boiling Point Not available

Solubility Not available

Synthesis Protocol
The synthesis of 1-(4-Fluoro-2-nitrophenyl)pyrrolidine is achieved via a nucleophilic

aromatic substitution (SNAᵣ) reaction. This common and effective method involves the

displacement of a fluoride ion from an activated aromatic ring by a nucleophile, in this case,

pyrrolidine.

Reaction Scheme:

1,4-Difluoro-2-nitrobenzene

1-(4-Fluoro-2-nitrophenyl)pyrrolidine

+ Pyrrolidine

Pyrrolidine

Click to download full resolution via product page

Caption: Synthesis of 1-(4-Fluoro-2-nitrophenyl)pyrrolidine.

Experimental Procedure:

A general procedure for the synthesis of similar compounds involves the following steps. Note

that specific reaction conditions such as temperature, time, and solvent may need to be
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optimized for this particular synthesis.

Materials:

1,4-Difluoro-2-nitrobenzene

Pyrrolidine

Anhydrous potassium carbonate (K₂CO₃) or other suitable base

A polar aprotic solvent such as Dimethylformamide (DMF) or Acetonitrile (MeCN)

Ethyl acetate (for extraction)

Brine (saturated NaCl solution)

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) (for drying)

Workflow:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1349810?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Start

Dissolve 1,4-difluoro-2-nitrobenzene
and pyrrolidine in solvent

Add base (e.g., K2CO3)

Heat reaction mixture

Cool to room temperature

Quench with water

Extract with ethyl acetate

Wash organic layer with brine

Dry over anhydrous sulfate

Filter

Concentrate under reduced pressure

Purify by column chromatography

Obtain pure product
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Caption: Experimental workflow for synthesis.
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Detailed Steps:

To a solution of 1,4-difluoro-2-nitrobenzene (1 equivalent) in a suitable polar aprotic solvent,

add pyrrolidine (1-1.2 equivalents).

Add a base such as anhydrous potassium carbonate (2-3 equivalents) to the mixture.

Heat the reaction mixture at a temperature ranging from room temperature to 100 °C,

monitoring the reaction progress by thin-layer chromatography (TLC).

Upon completion, cool the reaction mixture to room temperature and quench with water.

Extract the aqueous layer with an organic solvent like ethyl acetate.

Combine the organic layers and wash with brine.

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and

concentrate under reduced pressure.

Purify the crude product by column chromatography on silica gel using an appropriate eluent

system (e.g., a mixture of hexane and ethyl acetate) to yield the pure 1-(4-fluoro-2-
nitrophenyl)pyrrolidine.

Spectroscopic Data (Predicted)
While experimental spectral data for 1-(4-fluoro-2-nitrophenyl)pyrrolidine is not readily

available in the literature, the expected spectral characteristics can be predicted based on its

structure.

¹H NMR:

Aromatic Protons: Three protons on the phenyl ring are expected to appear as complex

multiplets in the aromatic region (δ 7.0-8.0 ppm). The proton ortho to the nitro group will be

the most downfield. The fluorine atom will cause splitting of the adjacent proton signals.

Pyrrolidine Protons: The protons on the pyrrolidine ring will likely appear as two multiplets.

The protons adjacent to the nitrogen atom (α-protons) will be more downfield (δ 3.0-3.5 ppm)

than the other two protons (β-protons, δ 1.8-2.2 ppm).
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¹³C NMR:

Aromatic Carbons: Six distinct signals are expected in the aromatic region (δ 110-160 ppm).

The carbon attached to the fluorine will show a large one-bond C-F coupling constant. The

carbon attached to the nitro group will also be significantly deshielded.

Pyrrolidine Carbons: Two signals are expected for the pyrrolidine ring carbons. The carbons

adjacent to the nitrogen (α-carbons) will be more downfield (δ ~50 ppm) than the β-carbons

(δ ~25 ppm).

Infrared (IR) Spectroscopy:

N-O Stretching: Strong asymmetric and symmetric stretching vibrations for the nitro group

are expected around 1520 cm⁻¹ and 1340 cm⁻¹, respectively.

C-F Stretching: A strong absorption band for the C-F bond is expected in the region of 1250-

1020 cm⁻¹.

C-N Stretching: The C-N stretching of the aromatic amine will likely appear around 1335-

1250 cm⁻¹.

C-H Stretching: Aromatic C-H stretching bands will be observed above 3000 cm⁻¹, while

aliphatic C-H stretching bands from the pyrrolidine ring will appear just below 3000 cm⁻¹.

Mass Spectrometry (MS):

Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 210.

Fragmentation: Common fragmentation patterns would involve the loss of the nitro group

(NO₂), and cleavage of the pyrrolidine ring.

Biological Activity and Signaling Pathways (Inferred
from a Related Compound)
Direct experimental data on the biological activity of 1-(4-fluoro-2-nitrophenyl)pyrrolidine is

not currently available. However, research on a structurally similar compound, 1-[4-fluoro-2-(2-
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nitrovinyl)phenyl]pyrrolidine (FPP), provides valuable insights into its potential pharmacological

relevance. FPP has been shown to inhibit the Toll-like receptor 4 (TLR4) signaling pathway.[2]

The TLR4 signaling pathway is a critical component of the innate immune system, responsible

for recognizing lipopolysaccharide (LPS) from Gram-negative bacteria. Upon activation, TLR4

initiates a cascade of downstream signaling events that lead to the production of pro-

inflammatory cytokines.

TLR4 Signaling Pathway and Potential Inhibition:
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Caption: Potential inhibition of the TLR4 signaling pathway.

Studies on FPP have demonstrated that it can suppress the activation of key downstream

signaling molecules, including nuclear factor-kappa B (NF-κB) and interferon regulatory factor 3

(IRF3).[3] This inhibition ultimately leads to a reduction in the expression of inflammatory

mediators.[3] Given the structural similarity, it is plausible that 1-(4-fluoro-2-
nitrophenyl)pyrrolidine could exhibit similar inhibitory effects on inflammatory pathways,

making it a compound of interest for the development of anti-inflammatory agents. Further

research is required to validate this hypothesis.

Conclusion
This technical guide provides a summary of the known physical and chemical properties of 1-
(4-fluoro-2-nitrophenyl)pyrrolidine, a detailed protocol for its synthesis, and a predictive

analysis of its spectral characteristics. While experimental data for some properties and its

direct biological activity are currently limited, the information presented herein serves as a

foundational resource for researchers. The potential for this compound to modulate

inflammatory pathways, as suggested by the activity of a closely related analog, warrants

further investigation and positions it as a molecule of interest for future drug discovery and

development efforts.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Physical and chemical properties of 1-(4-Fluoro-2-
nitrophenyl)pyrrolidine]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1349810#physical-and-chemical-properties-of-1-4-
fluoro-2-nitrophenyl-pyrrolidine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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